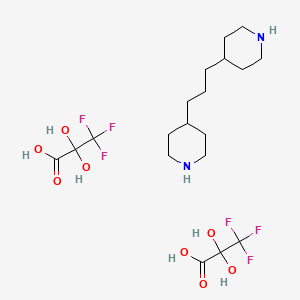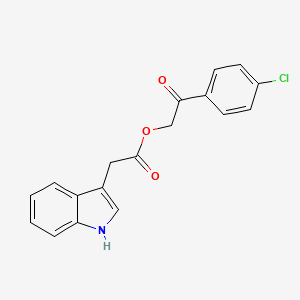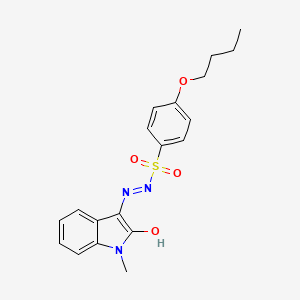![molecular formula C17H18ClNO2 B4935472 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4935472.png)
2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide, also known as CHEB, is a chemical compound that has been widely used in scientific research due to its unique properties. CHEB is a benzamide derivative that has a chloro group and an ethoxyphenyl group attached to the benzene ring. This compound has been found to have a wide range of applications in different fields of science, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. The binding of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide to the sigma-1 receptor has been found to result in the activation of various signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation. 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has also been found to inhibit the activity of the ERK pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the cellular processes that are regulated by this receptor. 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide. One direction is to further investigate its potential therapeutic applications for cancer, neurodegenerative disorders, and psychiatric disorders. Another direction is to study the structure-activity relationship of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide and its derivatives to identify compounds with improved potency and selectivity for the sigma-1 receptor. Additionally, the development of new methods for the synthesis of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide and its derivatives can also be a future direction for research.
Méthodes De Synthèse
2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-ethoxyphenylethylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide. The synthesis of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been used in various scientific research studies due to its unique properties. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This receptor has been linked to various diseases such as cancer, neurodegenerative disorders, and psychiatric disorders. 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to have potential therapeutic applications for these diseases.
Propriétés
IUPAC Name |
2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-3-21-14-10-8-13(9-11-14)12(2)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUQTZAAIQANEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)
![ethyl 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4935410.png)
![4'-(3-chloro-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4935413.png)


![N,N-dimethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4935430.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-4-methyl-2-penten-1-yl]piperidine](/img/structure/B4935435.png)

![5-{4-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935449.png)
![N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B4935454.png)

![1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B4935466.png)